molecular formula C21H31N5O2 B13375001 N-{1-[(isopentylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

N-{1-[(isopentylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

Cat. No.: B13375001
M. Wt: 385.5 g/mol
InChI Key: JENXVCOEYOGGIQ-QGZVFWFLSA-N
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Description

N-{1-[(isopentylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-diaminobenzene with carboxylic acids or their derivatives. One novel method involves the accelerated synthesis in electrostatically charged microdroplets, which significantly speeds up the reaction . The reaction conditions include the use of nano-electrospray ion sources, which generate microdroplets that facilitate the reaction between 1,2-aromatic diamines and alkyl or aryl carboxylic acids .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic methods. For instance, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide in the presence of CuCl and TMEDA in DMSO at 120°C for 12 hours has been reported . This method is efficient and tolerates various functional groups, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(isopentylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often retain the core benzimidazole structure while exhibiting different chemical and biological properties.

Scientific Research Applications

N-{1-[(isopentylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(isopentylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide involves its interaction with various molecular targets. The benzimidazole scaffold allows the compound to bind to different drug targets, including enzymes and receptors involved in disease progression . This binding can inhibit the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

    Benzimidazole: The parent compound with a simpler structure.

    Thiabendazole: Known for its antiparasitic activity.

    Albendazole: Used as an anthelmintic agent.

    Carbendazim: A fungicide with broad-spectrum activity.

Uniqueness

N-{1-[(isopentylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H31N5O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[(2R)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C21H31N5O2/c1-14(2)9-10-22-19(27)17(13-15(3)4)24-21(28)26-12-11-25-18-8-6-5-7-16(18)23-20(25)26/h5-8,14-15,17H,9-13H2,1-4H3,(H,22,27)(H,24,28)/t17-/m1/s1

InChI Key

JENXVCOEYOGGIQ-QGZVFWFLSA-N

Isomeric SMILES

CC(C)CCNC(=O)[C@@H](CC(C)C)NC(=O)N1CCN2C1=NC3=CC=CC=C32

Canonical SMILES

CC(C)CCNC(=O)C(CC(C)C)NC(=O)N1CCN2C1=NC3=CC=CC=C32

Origin of Product

United States

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